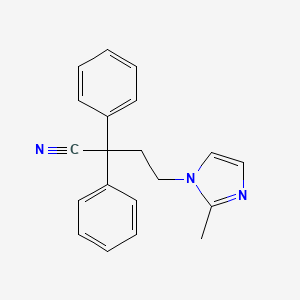

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of glyoxal and ammonia . In a specific example, the metabolites of a similar compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, were synthesized to confirm their structures .Molecular Structure Analysis

The molecular structure of imidazole derivatives typically includes a five-membered ring with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They can participate in various chemical reactions, often involving the nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile” would depend on its exact molecular structure.Scientific Research Applications

Synthesis of Tetra-Substituted Imidazoles

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has been explored in the environmentally benign synthesis of tetra-substituted imidazoles, emphasizing its role in a high-yielding, cost-effective, and environmentally friendly process (Rana, Rahman, Roy, & Roy, 2018).

Influence on Imidazole Ring Donor–Acceptor Capacities

Research has investigated the influence of electronic and substituent effects on imidazole ring donor-acceptor capacities, particularly in frameworks involving 1H-imidazo[4,5-f][1,10]phenanthroline. This highlights the compound's relevance in understanding electron interactions in imidazole-based compounds (Eseola, Adepitan, Görls, & Plass, 2012).

Chemotherapy Against Tropical Diseases

A study on complexes involving 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole for potential chemotherapy against tropical diseases showcases the compound's significance in medical research. This indicates its potential application in developing novel metal-based chemotherapy (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).

Bioanalytical Method Development

The compound has been used in the development and validation of bioanalytical methods for analyzing its metabolites in human plasma. This is crucial for understanding its pharmacokinetics and metabolism in medical research (Masuda, Kanayama, Manita, Ohmori, & Ooie, 2007).

Photochromism Research

Its derivatives have been synthesized and studied for their photochromism properties, contributing to advancements in the field of photochemistry and materials science (Bai, Han, Wang, & Meng, 2010).

Antitumor Activity

Research on imidazole-based phosphane gold(I) complexes, including those with structures related to 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, demonstrates its potential application in cancer treatment (Kunz, Kassack, Hamacher, & Spingler, 2009).

Versatile Catalysis

The compound's relevance in N-heterocyclic carbene-catalyzed reactions for transesterification/acylation processes underlines its significance in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJZWQSRNCBNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433988 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |

CAS RN |

214777-43-2 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)

![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)